S-Sulfo-L-cysteine sodium salt

Description

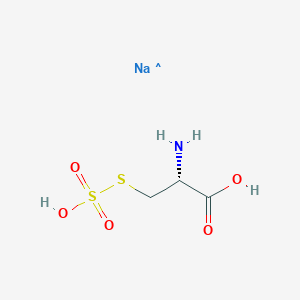

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7NNaO5S2 |

|---|---|

Molecular Weight |

224.2 g/mol |

InChI |

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |

InChI Key |

LIVOGEMTYCNQAV-DKWTVANSSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na] |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of S-Sulfo-L-cysteine sodium salt?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to S-Sulfo-L-cysteine sodium salt. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cellular biology.

Chemical Properties

This compound is a derivative of the amino acid L-cysteine. It is increasingly utilized in biopharmaceutical manufacturing and research as a stable substitute for L-cysteine in cell culture media. The sulfonation of the thiol group enhances its stability against oxidation, a common issue with free cysteine.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₆NNaO₅S₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 223.2 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in water (up to 100 mM) | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Stability | Stable under recommended storage conditions. More stable than L-cysteine in solution. | --INVALID-LINK--, --INVALID-LINK-- |

Biological Activity and Signaling Pathways

S-Sulfo-L-cysteine is a structural analog of the excitatory neurotransmitter glutamate (B1630785) and has been shown to interact with glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate receptors (mGluRs).

NMDA Receptor Agonism and Excitotoxicity

S-Sulfo-L-cysteine acts as an agonist at the NMDA receptor. In conditions such as Molybdenum Cofactor Deficiency (MoCD), an accumulation of S-sulfocysteine can lead to excitotoxic neurodegeneration. The binding of S-sulfocysteine to the NMDA receptor triggers a signaling cascade that results in neuronal cell death.

Metabotropic Glutamate Receptor (mGluR) Interaction

S-Sulfo-L-cysteine and other sulfur-containing amino acids can also act as agonists at Group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these G-protein coupled receptors initiates a distinct signaling cascade involving the activation of phospholipase C (PLC).

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the direct sulfonation of L-cysteine.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Sodium sulfite (B76179)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in deionized water.

-

Add an equimolar amount of sodium sulfite to the solution.

-

Adjust the pH of the solution to approximately 2.5 with HCl to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, adjust the pH to 7.0 with NaOH to neutralize the solution and form the sodium salt.

-

Precipitate the product by adding an excess of cold ethanol.

-

Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a representative method for the quantitative analysis of this compound. The actual parameters may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Columns:

-

HPLC system with a UV or mass spectrometry (MS) detector.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or a mixed-mode column (e.g., anion-exchange and reversed-phase) is suitable.

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-15 min: 5-95% B

-

15-20 min: 95% B

-

20-21 min: 95-5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 210 nm or MS with electrospray ionization (ESI) in negative mode.

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in the mobile phase A to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Calibration:

-

Prepare a series of standard solutions of known concentrations.

-

Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a stable and versatile compound with significant applications in cell culture and neuroscience research. Its well-defined chemical properties and biological activities make it a valuable tool for scientists and drug development professionals. The methodologies provided in this guide offer a starting point for the synthesis and analysis of this important molecule.

An In-depth Technical Guide to the Synthesis and Purification of S-Sulfo-L-cysteine Sodium Salt for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Sulfo-L-cysteine (SSC) sodium salt is a stable, water-soluble derivative of the amino acid L-cysteine (B1669680). In research and biopharmaceutical manufacturing, it serves as a crucial supplement in cell culture media, circumventing the inherent instability and low solubility of L-cysteine, which readily oxidizes to form the less soluble cystine. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of S-Sulfo-L-cysteine sodium salt, tailored for professionals in research and drug development. Furthermore, it delves into its biological significance as a glutamate (B1630785) receptor agonist, offering insights into its mechanism of action.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and application.

| Property | Value | References |

| Alternate Names | H-Cys(SO3H)-OH • sodium salt; L-Cysteine S-sulfate sodium salt | [1] |

| CAS Number | 7381-67-1 | [1] |

| Molecular Formula | C₃H₆NNaO₅S₂ | [1] |

| Molecular Weight | 223.20 g/mol | [1] |

| Appearance | White to off-white solid | [] |

| Solubility | Soluble in water (up to 1.3 M at room temperature), DMSO, and Methanol. | [] |

| Storage Conditions | Store at -20°C under an inert atmosphere. | [] |

Synthesis of this compound

The primary method for synthesizing S-Sulfo-L-cysteine is through the direct sulfonation of L-cysteine. An alternative enzymatic approach has also been described.

Chemical Synthesis: Direct Sulfonation of L-cysteine

This method involves the reaction of L-cysteine with a sulfite (B76179) source, such as sodium sulfite, under acidic conditions. The resulting S-sulfocysteine is then neutralized with a sodium base to yield the sodium salt.[3]

Experimental Protocol:

-

Dissolution: Dissolve L-cysteine in a suitable aqueous medium.

-

Acidification and Sulfite Addition: Acidify the solution and introduce sodium sulfite. The reaction proceeds as the sulfite attacks the thiol group of L-cysteine.

-

Neutralization: After the reaction is complete, carefully neutralize the mixture with a sodium base, such as sodium hydroxide, to form the sodium salt of S-Sulfo-L-cysteine.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A related patented process describes reacting L-cystine in the presence of a bisulfite ion at a pH of 6.0 to 5.5 at a temperature up to the boiling point to produce L-cysteine and S-sulfo-L-cysteine.[4]

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific alternative to chemical methods. Enzyme systems, such as those involving cysteine synthases (CysK or CysM), can be utilized to produce S-sulfo-L-cysteine.[5]

Experimental Workflow:

Caption: Chemical synthesis workflow for this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. The two primary methods for purification are crystallization and ion-exchange chromatography.

Purification by Crystallization

Crystallization is a robust technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful crystallization.

Experimental Protocol:

-

Solvent Selection: Identify a solvent or solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Water and ethanol-water mixtures are common starting points for polar molecules.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling: Allow the solution to cool slowly and undisturbed. This promotes the formation of well-defined crystals. Cooling in an ice bath can further induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any residual impurities.

-

Drying: Dry the purified crystals under vacuum.

Slow evaporation at 4°C can be employed to obtain the sesquihydrate crystalline form.[3]

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) separates molecules based on their net charge. As an amino acid derivative, S-Sulfo-L-cysteine can be effectively purified using this technique. A weakly acidic cation exchange resin is often employed for the separation of amino acids.[6]

Experimental Protocol:

-

Resin Selection and Equilibration: Select a suitable ion-exchange resin (e.g., a cation-exchange resin for separating the negatively charged S-Sulfo-L-cysteine). Equilibrate the column with a starting buffer at a specific pH that ensures the compound binds to the resin.

-

Sample Loading: Dissolve the crude S-Sulfo-L-cysteine in the starting buffer and load it onto the column.

-

Washing: Wash the column with the starting buffer to remove any unbound impurities.

-

Elution: Elute the bound S-Sulfo-L-cysteine using a buffer with a different pH or an increasing salt concentration (a salt gradient). This disrupts the electrostatic interactions between the compound and the resin, allowing it to be collected.[7]

-

Fraction Collection and Analysis: Collect fractions of the eluate and analyze them (e.g., by UV-Vis spectroscopy or HPLC) to identify the fractions containing the purified product.

Caption: Purification workflow for this compound.

Characterization and Quality Control

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Expected Spectral Features:

The NMR spectra of S-Sulfo-L-cysteine will show characteristic peaks corresponding to the protons and carbons in its structure. These can be compared to reference spectra of L-cysteine and related compounds to confirm the S-sulfonation.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the dried sample with potassium bromide (KBr) powder and press it into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Expected Spectral Features:

The FTIR spectrum will show characteristic absorption bands for the amine group (N-H stretching and bending), the carboxylate group (C=O stretching), and the S-S and S=O bonds of the sulfo group. The disappearance of the S-H stretching vibration around 2550 cm⁻¹, which is characteristic of cysteine, provides evidence of successful S-sulfonation.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).

Expected Data:

The mass spectrum should show a molecular ion peak corresponding to the mass of the S-Sulfo-L-cysteinate anion or its sodium adduct.

Biological Activity: A Glutamate Receptor Agonist

S-Sulfo-L-cysteine is recognized as an excitatory amino acid (EAA) receptor agonist, with a notable affinity for Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1α and mGluR5a.[][12] It is also considered a potent N-methyl-D-aspartate (NMDA) receptor agonist.

Signaling Pathway of Group I mGluR Activation

Activation of mGluR1α and mGluR5a by agonists like S-Sulfo-L-cysteine initiates a cascade of intracellular signaling events. These receptors are coupled to Gq/G11 proteins.

Key Downstream Events:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate PKC.

-

Modulation of Cellular Processes: Activated PKC phosphorylates various downstream target proteins, leading to the modulation of numerous cellular processes, including gene expression, synaptic plasticity, and cell excitability.[13][14][15]

Activation of these receptors can also lead to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in nociceptive plasticity.[16]

Caption: Downstream signaling of mGluR1α/5a activation by S-Sulfo-L-cysteine.

Conclusion

This technical guide provides a foundational framework for the synthesis, purification, and characterization of this compound for research purposes. The detailed methodologies and data presentation aim to equip researchers and drug development professionals with the necessary knowledge to produce and utilize this important L-cysteine derivative effectively. A thorough understanding of its synthesis and biological activity is paramount for its successful application in advancing scientific research and biopharmaceutical development.

References

- 1. scbt.com [scbt.com]

- 3. L-Cysteine S-sulfate sodium salt sesquihydrate | Benchchem [benchchem.com]

- 4. JP2501852B2 - Process for producing S-carboxymethyl-L-cysteine - Google Patents [patents.google.com]

- 5. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. conductscience.com [conductscience.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. This compound | GluR | Antioxidant | TargetMol [targetmol.com]

- 13. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 15. Opposite Effects of mGluR1a and mGluR5 Activation on Nucleus Accumbens Medium Spiny Neuron Dendritic Spine Density | PLOS One [journals.plos.org]

- 16. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]

S-Sulfo-L-cysteine Sodium Salt: An In-depth Technical Guide for Proteomics Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-Sulfo-L-cysteine sodium salt as a cysteine derivative in the field of proteomics. It details the chemical basis for its use, potential experimental workflows, and data analysis considerations. While S-Sulfo-L-cysteine is recognized for its stability in cell culture media, its direct application as a routine cysteine-modifying agent in proteomics is an emerging area. This guide consolidates current knowledge on the underlying chemistry and proposes methodologies for its use in mass spectrometry-based protein analysis.

Introduction to Cysteine Derivatization in Proteomics

Cysteine residues play a pivotal role in protein structure and function due to the reactive nature of their thiol groups. In proteomics, particularly in bottom-up mass spectrometry approaches, the modification of these thiol groups is a critical step. Standard proteomics workflows involve the reduction of disulfide bonds followed by alkylation of the resulting free cysteine residues. This process prevents the re-formation of disulfide bonds, ensuring accurate protein identification and quantification. Common alkylating agents include iodoacetamide (B48618) (IAM) and N-ethylmaleimide (NEM).

S-Sulfo-L-cysteine represents an alternative modification of cysteine, resulting in an S-sulfonated cysteine residue. This modification can occur endogenously through the reaction of cysteine or cystine with sulfite (B76179).[1][2] The deliberate use of this reaction offers a potential method for derivatizing cysteine residues for proteomic analysis.

The Chemistry of S-Sulfonation

S-sulfocysteine can be formed on proteins primarily through the reaction of sulfite with disulfide bonds (cystine).[1][2] This reaction, known as sulfitolysis, cleaves the disulfide bond and results in the formation of one S-sulfonated cysteine and one free cysteine thiol. The free thiol would then be available for further reaction. Alternatively, under specific conditions, free cysteine can also react to form S-sulfocysteine.[3][4] The reaction of cystine with sulfite can be influenced by factors such as pH, temperature, and reactant concentrations to achieve high yields.[3][4]

Quantitative Data and Mass Spectrometry Analysis

The modification of a cysteine residue to S-sulfocysteine results in a specific mass shift that can be detected by mass spectrometry. This allows for the identification of cysteine-containing peptides.

Mass Shift Comparison

The following table summarizes the monoisotopic mass shifts for common cysteine modifications, including S-sulfonation.

| Modification | Reagent/Source | Monoisotopic Mass Shift (Da) | Notes |

| S-Sulfonation | Sulfite | +79.9568 | Results in S-sulfocysteine. |

| Carbamidomethylation | Iodoacetamide (IAM) | +57.0215 | A standard, irreversible alkylation. |

| Carboxymethylation | Iodoacetic acid (IAA) | +58.0055 | Another common irreversible alkylation. |

| N-ethylmaleimide addition | N-ethylmaleimide (NEM) | +125.0477 | Irreversible alkylation. |

| Oxidation (Sulfenic acid) | Oxidative stress | +15.9949 | Reversible oxidation. |

| Oxidation (Sulfinic acid) | Oxidative stress | +31.9898 | Generally considered irreversible, though enzymatic reduction can occur.[5] |

| Oxidation (Sulfonic acid) | Oxidative stress | +47.9847 | Irreversible oxidation. |

| S-Glutathionylation | Oxidative stress, GSSG | +305.0682 | Reversible modification. |

Mass Spectrometry Fragmentation

A key characteristic of S-sulfonated peptides in tandem mass spectrometry (MS/MS) is the neutral loss of sulfur trioxide (SO₃).[6] This corresponds to a neutral loss of approximately 79.9568 Da from the precursor ion or fragment ions during collision-induced dissociation (CID). This predictable fragmentation pattern can be used as a diagnostic marker to identify S-sulfonated peptides in complex mixtures.

Experimental Protocols

While a standardized protocol for the use of this compound as a primary derivatizing agent in proteomics is not yet established, the following proposed methodology is based on the known chemistry of sulfitolysis.

Proposed Protocol for S-Sulfonation of Proteins for Proteomic Analysis

This protocol outlines the steps for the S-sulfonation of cysteine residues in a protein sample prior to mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium (B1175870) bicarbonate)

-

Denaturing agent (e.g., 8 M Urea (B33335), 6 M Guanidine HCl)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

S-sulfonating agent (e.g., Sodium sulfite solution)

-

Quenching reagent (if necessary)

-

Trypsin (or other protease)

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Ensure complete solubilization of the protein sample.

-

-

Reduction of Disulfide Bonds:

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour to reduce all disulfide bonds to free thiols.

-

-

S-Sulfonation of Cysteine Residues:

-

Prepare a fresh solution of sodium sulfite (e.g., 1 M in water).

-

Add the sodium sulfite solution to the protein sample to a final concentration of 50-100 mM. The optimal concentration may need to be determined empirically.

-

Incubate at room temperature for 1-2 hours in the dark. This step facilitates the conversion of free thiols to S-sulfocysteine.

-

-

Buffer Exchange and Removal of Excess Reagents:

-

Remove excess DTT and sodium sulfite by buffer exchange using a spin filter or dialysis into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).

-

Dilute the denaturant concentration (e.g., urea to < 1 M) to ensure optimal protease activity.

-

-

Enzymatic Digestion:

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Digestion Quenching and Peptide Cleanup:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the tryptic digestion.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

During data acquisition, it is beneficial to include a data-dependent method that triggers MS/MS on ions that exhibit a neutral loss of ~80 Da.

-

-

Data Analysis:

-

Perform a database search using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

-

Include the S-sulfonation of cysteine (+79.9568 Da) as a variable modification in the search parameters.

-

Analyze the MS/MS spectra for the characteristic neutral loss of SO₃ to validate the identification of S-sulfonated peptides.

-

Visualizations

Chemical Structure and Reaction

Caption: Formation of S-Sulfo-L-cysteine from L-cysteine and sulfite.

Experimental Workflow

Caption: Proposed workflow for S-sulfonation of proteins for proteomics.

Signaling Pathway Context

While not a direct application in a proteomics workflow, S-sulfocysteine is an important metabolite in the context of sulfur amino acid metabolism and can be indicative of certain disease states.

Caption: Simplified metabolic context of S-sulfocysteine formation.

Advantages and Disadvantages

Potential Advantages:

-

Stability: S-Sulfo-L-cysteine is more stable than free cysteine in solution, which could be advantageous in certain sample handling conditions.[7]

-

Alternative Chemistry: Provides an alternative to standard alkylation chemistry, which may be useful for specific applications or for studying certain types of cysteine reactivity.

-

Diagnostic Potential: The methodology could be adapted to quantify endogenous levels of S-sulfonation, which is a biomarker for certain metabolic disorders.[8]

Potential Disadvantages and Considerations:

-

Lack of Established Protocols: The use of S-sulfonation as a routine method for cysteine derivatization in proteomics is not well-established, and protocols would require significant optimization.

-

Reaction Specificity and Efficiency: The efficiency of the S-sulfonation reaction on all cysteine residues within a complex proteome needs to be thoroughly evaluated. Side reactions or incomplete derivatization could complicate data analysis.

-

Reversibility: While generally stable, the potential for the S-sulfo modification to be reversed under certain conditions during sample processing should be investigated.

-

Comparison to Standard Methods: A direct comparison of S-sulfonation with standard alkylation methods (e.g., IAM) in terms of reaction efficiency, peptide identification rates, and quantitative accuracy is needed.

Conclusion

This compound presents an interesting, though currently underexplored, avenue for cysteine modification in proteomics. The underlying chemistry of sulfitolysis provides a plausible mechanism for its application. The characteristic mass shift and neutral loss in MS/MS offer clear markers for identification. However, further research is required to develop and validate robust experimental protocols and to fully assess its advantages and limitations compared to standard methods. This guide provides a foundational understanding for researchers interested in exploring this novel approach to cysteine derivatization in proteomics.

References

- 1. Sulfite oxidizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homeostatic impact of sulfite and hydrogen sulfide on cysteine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Cystine-Sulfite Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into the Cystine-Sulfite Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]

- 7. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

The Agonist Action of S-Sulfo-L-cysteine at Excitatory Amino Acid Receptors: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Sulfo-L-cysteine (SSC) is a structural analog of the primary excitatory neurotransmitter, L-glutamate. It is of significant interest due to its accumulation in Molybdenum cofactor deficiency (MoCD), a rare and fatal metabolic disorder characterized by severe neurodegeneration. This technical guide provides an in-depth analysis of the mechanism of action of SSC as an excitatory amino acid (EAA) receptor agonist. The primary mechanism involves potent activation of the N-methyl-D-aspartate receptor (NMDA-R), leading to excessive calcium influx and a subsequent excitotoxic cascade. This document summarizes the available quantitative data on SSC's potency and toxicity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction

S-Sulfo-L-cysteine (SSC) is an S-substituted L-cysteine that structurally mimics L-glutamate.[1] This similarity allows it to act as an agonist at ionotropic glutamate (B1630785) receptors, primarily NMDA and, to a lesser extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Its role as a potent neurotoxin is particularly relevant in the pathophysiology of Molybdenum cofactor deficiency (MoCD), where impaired sulfite (B76179) oxidase activity leads to the accumulation of sulfite, which reacts with cystine to form SSC.[1][3] Understanding the precise mechanism of SSC's interaction with EAA receptors is crucial for developing therapeutic strategies for MoCD and other conditions involving excitotoxic neuronal injury.[4][5]

Core Mechanism of Action: NMDA Receptor-Mediated Excitotoxicity

The primary mechanism underlying SSC's neurotoxic effects is its potent agonism at the NMDA receptor.[1][4][5] Activation of NMDA-R by SSC triggers a cascade of downstream events that culminate in neuronal cell death.[1][3]

Key Signaling Events:

-

NMDA Receptor Activation: SSC binds to the glutamate site on the NMDA receptor, causing the ion channel to open.[4]

-

Calcium Influx: This channel opening leads to a significant influx of extracellular calcium (Ca²⁺) into the neuron.[1][3]

-

Calpain Activation: The elevated intracellular Ca²⁺ levels activate calcium-dependent proteases, most notably calpain.[1][3]

-

Gephyrin Degradation: Activated calpain cleaves numerous synaptic proteins, including the postsynaptic scaffolding protein gephyrin, which is crucial for the stability of inhibitory GABAergic synapses.[1]

-

Excitotoxicity and Neuronal Death: The degradation of gephyrin and destabilization of inhibitory synapses exacerbate the initial excitotoxicity, leading to a loss of GABAergic input and promoting neuronal death.[1][3]

Pharmacological blockade of the NMDA receptor, inhibition of calcium influx, or inhibition of calpain activity has been shown to abolish the neurotoxicity induced by SSC.[1][3] While SSC also activates AMPA receptors, contributing to membrane depolarization, its neurotoxic effects are primarily driven by the NMDA receptor-dependent pathway, as AMPA receptor antagonists do not prevent SSC-induced toxicity.[1]

Figure 1: SSC-mediated NMDA receptor-dependent excitotoxic signaling pathway.

Quantitative Data: Receptor Potency and Neurotoxicity

Quantitative analysis reveals SSC's potency as an EAA agonist and its resulting toxicity. SSC is selective for the NMDA receptor over the AMPA receptor in functional assays.[2] The following tables summarize the available data.

Table 1: Potency of S-Sulfo-L-cysteine at EAA Receptors

| Receptor Subtype | Parameter | Value (µM) | Reference |

|---|---|---|---|

| NMDA Receptor | EC₅₀ | 8.2 | [2] |

| AMPA Receptor | EC₅₀ | 59 | [2] |

| Kainate Receptor | - | Data Not Available | - |

EC₅₀ (Half-maximal effective concentration) values were determined using radioligand binding assays.[2]

Table 2: Neurotoxicity of S-Sulfo-L-cysteine and Related Metabolites

| Compound | LD₅₀ (µM) | Cell Type | Assay | Reference |

|---|---|---|---|---|

| S-Sulfo-L-cysteine | 74 ± 4 | Primary Murine Cortical Neurons | MTT Assay | [1] |

| L-Glutamate | 82 ± 2 | Primary Murine Cortical Neurons | MTT Assay | [1] |

| Sulfite | 100 ± 3 | Primary Murine Cortical Neurons | MTT Assay | [1] |

| Thiosulfate | 621 ± 12 | Primary Murine Cortical Neurons | MTT Assay | [1] |

LD₅₀ (Lethal dose, 50%) values were determined after a 12-hour exposure.[1]

Experimental Protocols

The characterization of SSC's mechanism of action relies on several key experimental methodologies.

Neuronal Viability and Toxicity Assays

These assays are fundamental for quantifying the dose-dependent neurotoxicity of SSC.

-

Objective: To determine the concentration of SSC that results in 50% cell death (LD₅₀).

-

Methodology (MTT Assay):

-

Cell Culture: Primary murine cortical neurons are plated in multi-well plates and cultured.

-

Treatment: Neurons are treated with a range of SSC concentrations (e.g., 10, 20, 50, 100, 200, 500 µM) for a specified duration (e.g., 12 hours).[1] Control wells receive a vehicle solution.

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan (B1609692).

-

Solubilization: A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the resulting colored solution is measured using a spectrophotometer (e.g., at 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The LD₅₀ value is calculated by plotting viability against the logarithm of SSC concentration and fitting the data to a sigmoidal dose-response curve.

-

-

Alternative Method (Propidium Iodide Staining): Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter dead cells, where it intercalates with DNA to become brightly fluorescent. The number of PI-positive (dead) cells is quantified using fluorescence microscopy and image analysis.[1]

Figure 2: Experimental workflow for determining neurotoxicity using the MTT assay.

Intracellular Calcium Imaging

This technique allows for the direct visualization and measurement of SSC-induced Ca²⁺ influx in real-time.

-

Objective: To demonstrate that SSC application leads to an increase in intracellular free Ca²⁺ concentration in neurons.

-

Methodology (Fura-2 AM):

-

Cell Preparation: Primary neurons are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are incubated with Fura-2 AM, a membrane-permeable fluorescent Ca²⁺ indicator. Inside the cell, esterases cleave the AM group, trapping the active Fura-2 dye.[1]

-

Imaging Setup: The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to capture emission at ~510 nm.

-

Baseline Measurement: A baseline fluorescence ratio (F340/F380) is established by perfusing the cells with a standard physiological buffer.

-

Stimulation: The perfusion solution is switched to one containing a known concentration of SSC (e.g., 100 µM).[1]

-

Data Acquisition: The fluorescence emission intensity at 510 nm is recorded continuously as the excitation wavelength alternates between 340 nm and 380 nm.

-

Data Analysis: The ratio of the fluorescence intensities (F340/F380) is calculated over time. An increase in this ratio corresponds to an increase in intracellular Ca²⁺ concentration. The magnitude and dynamics of the Ca²⁺ response are analyzed.

-

Radioligand Binding Assay (General Protocol)

While specific binding affinity (Ki) data for SSC is not prominently available, this protocol describes the general method used to determine such values.

-

Objective: To determine the binding affinity (Ki) of SSC for a specific EAA receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.

-

Methodology (Competitive Binding):

-

Membrane Preparation: A tissue homogenate or a cell line expressing the target receptor (e.g., NMDA-R) is prepared to create a membrane fraction rich in the receptor of interest.

-

Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-CGP 39653 for the NMDA receptor glutamate site) and varying concentrations of unlabeled SSC (the competitor).

-

Equilibrium: The reaction is allowed to reach equilibrium at a controlled temperature.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of SSC. This generates a competition curve from which the IC₅₀ (the concentration of SSC that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

-

Conclusion

The mechanism of action for S-Sulfo-L-cysteine as an EAA receptor agonist is primarily defined by its potent activity at the NMDA receptor. Its structural similarity to glutamate allows it to trigger a well-defined excitotoxic signaling cascade initiated by massive calcium influx, leading to calpain activation and subsequent neuronal death. This neurotoxicity is particularly significant in the context of Molybdenum cofactor deficiency, where SSC is a key pathological agent. The quantitative data underscores its potency, which is comparable to that of glutamate itself. While further research is needed to fully characterize its binding affinities at all EAA receptor subtypes, the current evidence provides a robust framework for understanding its neurotoxic profile and for guiding the development of targeted therapeutics, such as NMDA receptor antagonists, to mitigate its damaging effects.

References

- 1. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Dancing partners at the synapse: auxiliary subunits that shape kainate receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-sulfocysteine/NMDA receptor-dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Sulfocysteine: A Comprehensive Technical Guide on its Discovery, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Identity of S-Sulfocysteine

S-Sulfocysteine (SSC) is a naturally occurring amino acid analogue with a significant dual role in the scientific landscape. Medically, it is a critical biomarker for the diagnosis and monitoring of rare inborn errors of sulfur metabolism, namely molybdenum cofactor deficiency (MoCD) and isolated sulfite (B76179) oxidase deficiency (SOD).[1][2] In these conditions, the accumulation of sulfite leads to its reaction with cystine to form S-Sulfocysteine.[2] Its neurotoxic properties, mediated through the N-methyl-D-aspartate (NMDA) receptor, are a key factor in the pathophysiology of these devastating neurological diseases.[2][3]

In the realm of biotechnology and biopharmaceutical manufacturing, S-Sulfocysteine has been developed as a highly stable and bioavailable L-cysteine derivative.[4] L-cysteine is an essential amino acid for cell growth and protein synthesis, but its instability and low solubility in neutral pH cell culture media present significant challenges.[4][5] S-Sulfocysteine, with its protected thiol group, overcomes these limitations, making it a valuable supplement in fed-batch cultures of Chinese Hamster Ovary (CHO) cells and other production systems.[4][5] This guide provides an in-depth technical overview of the discovery, synthesis, and initial characterization of S-Sulfocysteine.

Physicochemical Properties

The unique chemical structure of S-Sulfocysteine, featuring a sulfonate group in place of the thiol hydrogen of cysteine, confers its characteristic stability and solubility. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NO₅S₂ | [6] |

| Molecular Weight | 201.2 g/mol | [6][7] |

| pKa (Strongest Acidic) | -1.9 | |

| pKa (Strongest Basic) | 8.99 | |

| Water Solubility | 32.4 g/L | |

| Solubility in PBS (pH 7.2) | ~5 mg/mL | [6] |

| Solubility in DMSO | ~3 mg/mL | [6] |

| Stability in solid form | ≥4 years at -20°C | [6] |

| Stability in neutral pH feeds | Stable at 15 mM, whereas L-cysteine precipitates within 24 hours. |

Table 1: Physicochemical Properties of S-Sulfocysteine

Synthesis and Formulation

Chemical Synthesis from Cystine and Sulfite

S-Sulfocysteine can be synthesized through the reaction of L-cystine with an excess of sodium sulfite in an aqueous solution. The reaction proceeds via the cleavage of the disulfide bond in cystine by the nucleophilic sulfite ions.

Experimental Protocol:

-

Dissolution of Reactants: Dissolve L-cystine in a sodium sulfite solution. A typical molar ratio is 1:10 (cystine:sulfite) to ensure complete conversion.[8] The reaction can be performed in distilled water.[8]

-

pH Adjustment: Adjust the pH of the reaction mixture to between 8 and 9. This can be achieved using a suitable base, such as sodium hydroxide.[8]

-

Reaction Conditions: The reaction can be carried out at room temperature with stirring.[8] Monitoring the reaction progress can be done using ¹H-NMR.[8]

-

Purification: The resulting S-Sulfocysteine can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

-

Characterization: The identity and purity of the synthesized S-Sulfocysteine should be confirmed using analytical methods like NMR, mass spectrometry, and elemental analysis.

Enzymatic Synthesis

S-Sulfocysteine can also be synthesized enzymatically. Cysteine synthase (also known as O-acetyl-L-serine sulfhydrylase) can catalyze the formation of S-Sulfocysteine from O-acetyl-L-serine and thiosulfate.[9][10]

Analytical Methodologies for Quantification

Accurate quantification of S-Sulfocysteine in biological matrices like urine and serum is crucial for the diagnosis of MoCD and SOD. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Quantification by HPLC with Pre-column Derivatization

Experimental Protocol:

-

Sample Preparation: Centrifuge urine or serum samples to remove particulate matter. Mix the supernatant with an internal standard.[11]

-

Derivatization: Automate pre-column derivatization with o-phthaldialdehyde (OPA) to render the amino acid fluorescent.[11]

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.[11]

-

Mobile Phase: A gradient of an appropriate buffer system (e.g., acetonitrile (B52724) and water with additives like formic acid).

-

Flow Rate: Maintain a constant flow rate suitable for the column dimensions.

-

-

Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the OPA-derivatized S-Sulfocysteine.[11]

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the S-Sulfocysteine in the samples.[11]

Quantification by LC-MS/MS

Experimental Protocol:

-

Sample Preparation: Dilute urine samples with a solution containing a stable isotope-labeled internal standard (e.g., S-sulfocysteine-d3).[12][13]

-

Chromatographic Separation:

-

Column: A suitable reverse-phase or HILIC column.

-

Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents, typically containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[13]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.[12][13]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12] Monitor specific precursor-to-product ion transitions for S-Sulfocysteine and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.[12]

| Parameter | HPLC-UV[11] | LC-MS/MS[12] |

| Derivatization | Pre-column with OPA | Not required |

| Linearity Range | 2.5 to 200 µM | 12 to 480 µmol/L |

| Intra-day Precision | < 5% | < 2.5% |

| Inter-day Precision | < 5% | < 2.5% |

| Recovery | Not specified | 94.3 - 107.3% |

Table 2: Comparison of Analytical Methods for S-Sulfocysteine Quantification

Biological Characterization

Neuroactivity via NMDA Receptor Agonism

S-Sulfocysteine is a structural analogue of the excitatory neurotransmitter glutamate (B1630785) and acts as an agonist at the NMDA receptor.[2][3] This interaction is central to its neurotoxic effects observed in MoCD and SOD.[2][3]

| Parameter | Value | Cell Type/Assay | Reference(s) |

| EC₅₀ (NMDA Receptor) | 8.2 µM | Radioligand binding assay | [6][14] |

| EC₅₀ (AMPA Receptor) | 59 µM | Radioligand binding assay | [6][14] |

| LD₅₀ | 74 ± 4 µM | Primary mouse cortical neurons (12h) | [15] |

Table 3: Quantitative Data on the Neuroactivity of S-Sulfocysteine

The binding of S-Sulfocysteine to the NMDA receptor triggers a cascade of downstream signaling events leading to excitotoxicity and neuronal cell death.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutaredoxin: Discovery, redox defense and much more - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. L-Cysteinesulfonic acid | C3H7NO5S2 | CID 115015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cysteine synthase - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. S-sulfocysteine/NMDA receptor–dependent signaling underlies neurodegeneration in molybdenum cofactor deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of S-Sulfo-L-cysteine in aqueous solutions.

An In-depth Technical Guide to the Solubility and Stability of S-Sulfo-L-cysteine in Aqueous Solutions

Introduction

S-Sulfo-L-cysteine (SSC), a derivative of the amino acid L-cysteine, is a compound of significant interest in biopharmaceutical and drug development research.[1] Unlike L-cysteine, which is characterized by its low stability and solubility due to the ready oxidation of its thiol group to form the poorly soluble dimer L-cystine, S-Sulfo-L-cysteine offers enhanced stability.[1] This is achieved by the addition of a sulfonic acid group to the thiol moiety, which protects it from oxidation.[1] This guide provides a comprehensive overview of the aqueous solubility and stability of S-Sulfo-L-cysteine, details common experimental protocols for its analysis, and illustrates relevant biochemical pathways.

Solubility of S-Sulfo-L-cysteine

S-Sulfo-L-cysteine is supplied as a solid and demonstrates solubility in aqueous buffers and certain organic solvents.[2] Its solubility in polar solvents is a key advantage for its application in cell culture media and as a potential therapeutic agent. Quantitative solubility data is summarized in the table below. For comparison, L-cysteine is highly soluble in water, with a reported solubility of 28 g/100 mL at 25°C.[3]

| Solvent System | pH | Reported Solubility | Reference |

| Phosphate-Buffered Saline (PBS) | 7.2 | ~ 5 mg/mL | [2] |

| Dimethyl sulfoxide (B87167) (DMSO) | N/A | ~ 3 mg/mL | [2] |

| Dimethylformamide (DMF) | N/A | ~ 3 mg/mL | [2][4] |

| Ethanol | N/A | Insoluble | [4] |

Stability of S-Sulfo-L-cysteine in Aqueous Solutions

The defining characteristic of S-Sulfo-L-cysteine is its enhanced stability compared to L-cysteine, particularly in chemically defined, neutral pH solutions.[1] While L-cysteine can precipitate out of solution within 24 hours, S-Sulfo-L-cysteine remains stable.[1]

General Stability Profile

-

Solid Form: In its solid form, S-Sulfo-L-cysteine is stable for at least four years when stored at -20°C.[2]

-

Aqueous Solutions: Aqueous solutions are less stable. It is recommended not to store aqueous solutions for more than one day.[2]

-

Comparison with Cysteine: L-cysteine is unstable in neutral or slightly alkaline aqueous solutions, where it is readily oxidized by air to form cystine.[3][5] It is more stable in acidic solutions.[3][6] The protected thiol group in S-Sulfo-L-cysteine significantly reduces this susceptibility to oxidation.[1]

Degradation Pathways

In biological systems, S-Sulfo-L-cysteine is metabolized. Cellular uptake is followed by a glutaredoxin-mediated reduction, which releases L-cysteine and sulfur species.[1] This intracellular release of cysteine can then be directed towards the synthesis of glutathione (B108866) and taurine.[1] The primary degradation of related S-cysteine compounds in vivo often leads to the formation of inorganic sulfate, which is excreted in the urine.[7][8]

The diagram below illustrates the general intracellular processing of S-Sulfo-L-cysteine.

Experimental Protocols

Accurate quantification of S-Sulfo-L-cysteine and its stability requires robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive technique.

Quantification of S-Sulfo-L-cysteine by LC-MS/MS

This protocol is a generalized representation based on methods used for analyzing related cysteine derivatives.[1][9]

1. Sample Preparation (for stability studies):

- Prepare a stock solution of S-Sulfo-L-cysteine in the desired aqueous buffer (e.g., PBS, pH 7.2).[2]

- Incubate the solution under controlled conditions (e.g., specific temperature, light/dark).

- At designated time points, withdraw aliquots for analysis.

- For intracellular analysis, cell pellets are extracted using a pre-chilled buffer (e.g., 40% acetonitrile, 40% methanol), followed by centrifugation and drying of the supernatant.[1]

2. Chromatographic Separation:

- Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system.[1]

- Column: A reversed-phase column, such as an Acquity HSS T3 (2.1 × 50 mm, 1.8 µm), is suitable.[1]

- Mobile Phase A: 0.1% Formic Acid in water.[1]

- Mobile Phase B: 0.1% Formic Acid in acetonitrile.[1]

- Gradient: A typical gradient might run from 0.1% B to 95% B over several minutes to elute the analyte and clear the column.[1]

- Flow Rate: Approximately 400 µL/min.[1]

- Column Temperature: 40°C.[1]

3. Mass Spectrometry Detection:

- Instrumentation: A triple quadrupole mass spectrometer (e.g., Sciex API4000).[1]

- Ionization Mode: Electrospray ionization (ESI), operated in either positive or negative mode depending on the analyte's properties.

- Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for S-Sulfo-L-cysteine.

The general workflow for conducting a stability analysis is depicted in the diagram below.

Conclusion

S-Sulfo-L-cysteine provides a significant advantage over L-cysteine in applications requiring high stability and solubility in aqueous solutions, particularly at neutral pH. Its protected thiol group minimizes oxidative degradation, making it a reliable component in biopharmaceutical formulations and cell culture media. The methodologies outlined in this guide, particularly LC-MS/MS, are essential for the accurate assessment of its stability and concentration in various experimental and developmental contexts. Understanding its solubility and stability profiles is critical for researchers and drug development professionals seeking to leverage its properties as a stable cysteine source.

References

- 1. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Degradation to sulphate of S-methyl-L-cysteine sulphoxide and S-carboxymethyl-L-cysteine sulphoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Sulfo-L-cysteine Sodium Salt: A Technical Guide for Researchers

An In-depth Examination of a Stable Cysteine Analogue for Drug Development and Cell Culture Applications

Abstract

S-Sulfo-L-cysteine sodium salt is a chemically modified amino acid derivative that has garnered significant interest in the fields of neuroscience, drug development, and biopharmaceutical production. Its structural stability and bioactivity make it a valuable tool for a range of applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed methodologies for its application in cell culture and as a glutamate (B1630785) receptor agonist.

Core Compound Information

This compound is the sodium salt of S-sulfo-L-cysteine, an analogue of the amino acid L-cysteine where a sulfo group is attached to the sulfur atom. This modification protects the reactive thiol group, preventing the rapid oxidation and disulfide bond formation that is characteristic of L-cysteine in solution.

| Property | Value | References |

| CAS Number | 7381-67-1 | |

| Molecular Weight | 223.19 g/mol | |

| Molecular Formula | C₃H₆NNaO₅S₂ | |

| Synonyms | L-Cysteine S-sulfate sodium salt, S-Sulfocysteine sodium salt | |

| Solubility | Soluble in water (up to 100 mM) | |

| Storage | -20°C |

Applications in Research and Development

Glutamate Receptor Agonist

S-Sulfo-L-cysteine is a potent agonist at ionotropic and metabotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor and group I metabotropic glutamate receptors (mGluR1 and mGluR5). Its structural similarity to glutamate allows it to bind to and activate these receptors, initiating downstream signaling cascades. This activity makes it a useful tool for studying glutamatergic neurotransmission and its role in various neurological processes and diseases.

Stable Cysteine Source in Cell Culture

In the biopharmaceutical industry, maintaining optimal concentrations of amino acids in cell culture media is critical for robust cell growth and high-yield protein production. L-cysteine is an essential amino acid, but its instability and low solubility at neutral pH pose significant challenges for fed-batch culture processes. This compound serves as a highly stable and soluble precursor to L-cysteine, simplifying fed-batch processes by allowing for the formulation of a single, neutral pH feed.[1][2] Studies have shown that its use can lead to prolonged cell viability and increased specific productivity of recombinant proteins in Chinese Hamster Ovary (CHO) cells.[1]

Signaling Pathways

NMDA Receptor Signaling

Activation of the NMDA receptor by agonists such as S-Sulfo-L-cysteine leads to the opening of the ion channel, allowing for the influx of Ca²⁺ into the neuron. This increase in intracellular calcium acts as a second messenger, activating a variety of downstream signaling pathways that are crucial for synaptic plasticity, learning, and memory.

Group I Metabotropic Glutamate Receptor (mGluR1/5) Signaling

S-Sulfo-L-cysteine also activates group I mGluRs (mGluR1 and mGluR5), which are G-protein coupled receptors. Their activation initiates a signaling cascade involving phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to the release of intracellular calcium stores and the activation of protein kinase C (PKC), modulating neuronal excitability and synaptic transmission.

Experimental Protocols

Fed-Batch CHO Cell Culture Using a Single Neutral pH Feed

This protocol describes a fed-batch culture process for a CHO cell line producing a recombinant monoclonal antibody, utilizing a single, pH-neutral feed containing this compound as a stable cysteine source.[3][4][5]

Materials:

-

CHO cell line producing a recombinant protein

-

Chemically defined basal medium (e.g., Cellvento® 4CHO)

-

Chemically defined feed medium (e.g., Cellvento® ModiFeed Prime)

-

This compound

-

Bioreactor (e.g., 1.2 L DasGip glass vessel)

-

Cell counter (e.g., Vi-CELL XR)

-

Metabolite analyzer (e.g., Cedex Bio HT)

Procedure:

-

Media Preparation: Prepare the basal and feed media according to the manufacturer's instructions. For the single-feed strategy, supplement the neutral pH feed medium with this compound to the desired final concentration (e.g., 15 mM).

-

Bioreactor Setup: Prepare and sterilize the bioreactor. Add the basal medium and allow it to equilibrate to the setpoint temperature (37°C) and pH (e.g., 6.95).

-

Inoculation: Inoculate the bioreactor with the CHO cell line at a starting viable cell density of, for example, 0.2 x 10⁶ cells/mL.

-

Batch Phase (Days 0-3): Culture the cells in batch mode for the initial 3 days.

-

Fed-Batch Phase (Days 3-14):

-

Begin the feeding strategy on day 3.

-

A representative feeding schedule is as follows (as a percentage of the initial reactor volume):

-

Day 3: 2.75%

-

Day 5: 5%

-

Day 7: 6%

-

Day 9: 6%

-

Day 11: 6%

-

Day 14: 5%

-

-

Adjust pH as needed throughout the culture (e.g., pH 6.95 ± 0.15 from day 0-4, pH 6.80 ± 0.05 from day 4-13).

-

-

Monitoring:

-

Daily, take a sterile sample from the bioreactor to measure:

-

Viable cell density (VCD) and viability.

-

Concentrations of key metabolites such as glucose, lactate, and ammonia.

-

Recombinant protein titer.

-

-

-

Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., <60%) or on a specific day (e.g., day 17).

-

Analysis: Separate the cells from the supernatant by centrifugation. The supernatant containing the recombinant protein can then be purified and analyzed for product quality attributes.

NMDA Receptor Activation Assay Using Calcium Flux

This protocol describes a high-throughput calcium flux assay to measure the activation of NMDA receptors by this compound in a recombinant cell line.[6][7]

Materials:

-

HEK293 cells expressing NMDA receptor subunits (e.g., NR1/NR2A)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well clear-bottom, black-walled microplates, poly-D-lysine coated

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Calcium 6 dye)

-

Incubation buffer (HBSS, 20 mM HEPES, 1 mM MgCl₂, 1 mM probenecid, pH 7.5)

-

Assay buffer (HBSS, 20 mM HEPES, 1.8 mM CaCl₂, 1 mM probenecid, pH 7.5)

-

Fluorescence plate reader with liquid handling capabilities

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing NMDA receptors into the 384-well plates at a density of, for example, 10,000 cells per well in a volume of 30 µL. Incubate overnight at 37°C and 5% CO₂.

-

Dye Loading:

-

Prepare the calcium dye solution in incubation buffer according to the manufacturer's instructions.

-

Remove the cell culture medium from the plate and add 30 µL of the dye solution to each well.

-

Incubate the plate for 2 hours at 37°C and 5% CO₂.

-

-

Washing:

-

Allow the plate to equilibrate to room temperature for 10 minutes.

-

Gently remove the dye solution and wash the cells three times with 30 µL of assay buffer per well.

-

After the final wash, leave 30 µL of assay buffer in each well.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the plate in the fluorescence plate reader.

-

Set the reader to measure fluorescence at appropriate excitation and emission wavelengths for the chosen dye.

-

Establish a baseline fluorescence reading for a few seconds.

-

Use the plate reader's liquid handler to add a specific volume (e.g., 10 µL) of the this compound dilutions to the wells.

-

Immediately begin recording the change in fluorescence over time (typically 1-2 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity upon agonist addition corresponds to the influx of calcium and receptor activation.

-

Calculate the response for each concentration (e.g., peak fluorescence minus baseline).

-

Plot the response against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Conclusion

This compound is a versatile and valuable compound for researchers in neuroscience and biopharmaceutical development. Its properties as a potent glutamate receptor agonist allow for the detailed study of glutamatergic signaling, while its stability and bioavailability as a cysteine source offer a practical solution to long-standing challenges in fed-batch cell culture. The protocols and information provided in this guide serve as a starting point for the effective application of this compound in various experimental settings.

References

- 1. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - OAK Open Access Archive [oak.novartis.com]

- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach [frontiersin.org]

- 4. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-Sulfocysteine simplifies fed-batch processes and increases the CHO specific productivity via anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

The Role of S-Sulfo-L-cysteine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Sulfo-L-cysteine (SSC) is a stable, bioavailable derivative of L-cysteine (B1669680) increasingly utilized in cell culture media for the production of therapeutic proteins and studied for its broader physiological and pathological roles. This technical guide provides an in-depth overview of the biological functions of SSC in cellular metabolism. It details its synthesis, cellular uptake, and subsequent metabolic pathways, with a particular focus on its impact on cysteine homeostasis and the cellular redox environment. This guide also includes quantitative data on its metabolic effects, detailed experimental protocols for its analysis, and visual representations of the key signaling pathways and experimental workflows involved in its study.

Introduction

L-cysteine, a sulfur-containing amino acid, is crucial for protein synthesis, maintaining protein conformation, and the cellular antioxidant network.[1] However, its instability and the poor solubility of its oxidized form, L-cystine, present challenges in the formulation of highly concentrated, neutral pH cell culture feeds essential for next-generation bioprocessing.[1] S-Sulfo-L-cysteine, with its sulfonic acid group protecting the reactive thiol moiety, offers a stable and soluble alternative.[1] Beyond its application in biopharmaceuticals, SSC is an endogenous metabolite implicated in certain metabolic disorders and exhibits neurotoxic properties at high concentrations.[2] Understanding its multifaceted roles in cellular metabolism is therefore critical for both optimizing biotherapeutic production and elucidating its physiological and pathological significance.

Biological Functions of S-Sulfo-L-cysteine

Synthesis of S-Sulfo-L-cysteine

S-Sulfo-L-cysteine can be synthesized both chemically and enzymatically.

-

Chemical Synthesis: A common laboratory synthesis involves the reaction of L-cysteine with a sulfonating agent. For instance, S-Sulfo-L-cysteine can be prepared by the reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with sulfite (B76179).[3] Another method involves the reaction of L-cysteine with acrylic acid followed by oxidation with hydrogen peroxide.[4]

-

Enzymatic Synthesis: In certain microorganisms, S-Sulfo-L-cysteine can be synthesized from O-acetyl-L-serine and thiosulfate (B1220275) by the enzyme S-sulfocysteine synthase.[5]

Cellular Uptake

Due to its structural similarity to cystine and glutamate (B1630785), S-Sulfo-L-cysteine is primarily taken up by cells via the cystine/glutamate antiporter (system xc-).[6][7] This has been demonstrated in Chinese Hamster Ovary (CHO) cells, where inhibition of xc- with sulfasalazine (B1682708) reduced SSC uptake, while its activation with sulforaphane (B1684495) enhanced uptake.[7]

Intracellular Metabolism and Signaling Pathways

Once inside the cell, S-Sulfo-L-cysteine is metabolized to release L-cysteine, thereby supplementing the intracellular cysteine pool. This process involves a series of redox reactions, primarily with glutathione (B108866) (GSH).

-

Reaction with Glutathione: SSC reacts with GSH to form mixed disulfides, such as sulfo-glutathione (GS-SO3) and L-cysteine-glutathione (GS-Cys), along with oxidized glutathione (GSSG).[1]

-

Reduction by Glutaredoxin: The mixed disulfides are then reduced by glutaredoxin, a glutathione-dependent oxidoreductase, to release free L-cysteine and sulfur species.[1]

The released L-cysteine is then available for various cellular processes:

-

Glutathione Synthesis: A significant portion of the cysteine derived from SSC is directed towards the synthesis of glutathione, a key intracellular antioxidant.[1] This leads to an increase in the total intracellular glutathione pool, enhancing the cell's antioxidant capacity.[6]

-

Taurine Synthesis: The increased availability of cysteine also promotes its catabolism to taurine.[1]

-

Protein Synthesis: Cysteine is a building block for proteins, and its increased availability can support the synthesis of therapeutic proteins in cell culture.[1]

The overall metabolic pathway of S-Sulfo-L-cysteine contributes to maintaining cellular redox homeostasis and supporting cell growth and viability, particularly under conditions of high metabolic demand.[1]

References

- 1. S-Sulfocysteine's toxic effects on HT-22 cells are not triggered by glutamate receptors, nor do they involve apoptotic or genotoxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of S-(2-amino-2-carboxyethylsulfonyl)-L-cysteine with sulfite: synthesis of S-sulfo-L-cysteine and L-alanine 3-sulfinic acid and application to the determination of sulfite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach [frontiersin.org]

- 5. Synthesis of l-cysteine derivatives containing stable sulfur isotopes and application of this synthesis to reactive sulfur metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into the biological activity of S-Sulfocysteine in CHO cells using a multi-omics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-Sulfocysteine - Investigation of cellular uptake in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to S-Sulfo-L-cysteine as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Sulfo-L-cysteine (SSC) is a sulfur-containing amino acid derivative that has garnered significant interest in the scientific community as a research chemical.[1][2] Structurally similar to the excitatory neurotransmitter glutamate (B1630785), SSC acts as a potent agonist at N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[3][4] This activity also underlies its role as a neurotoxin, particularly in the context of molybdenum cofactor deficiency (MoCD), a rare metabolic disorder where SSC accumulation leads to severe neurodegeneration.[3][4] This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of S-Sulfo-L-cysteine for research purposes.

Chemical and Physical Properties

S-Sulfo-L-cysteine is an S-substituted derivative of L-cysteine (B1669680) where a sulfo group is attached to the sulfur atom.[5] It is typically supplied as a white solid and is soluble in water. For laboratory use, it is crucial to store the compound under desiccating conditions at -20°C for long-term stability.[5]

| Property | Value | Source(s) |

| Synonyms | L-Cysteine S-sulfate, S-Sulphocysteine, Cysteine-S-sulfonate | [5] |

| Molecular Formula | C₃H₇NO₅S₂ | [5] |

| Molecular Weight | 201.22 g/mol | [5] |

| Appearance | White solid | [5] |

| Solubility | Soluble in water | [5] |

| Storage | -20°C, desiccated | [5] |

Biological Significance and Mechanism of Action

The primary biological significance of S-Sulfo-L-cysteine in a research context lies in its potent agonistic activity at NMDA receptors.[3][4] This interaction triggers a cascade of intracellular events that, under pathological conditions of overstimulation, lead to excitotoxicity and neuronal cell death.

S-Sulfo-L-cysteine-Induced Excitotoxicity Signaling Pathway

S-Sulfo-L-cysteine's structural analogy to glutamate allows it to bind to and activate NMDA receptors.[3][4] This activation leads to an influx of calcium ions (Ca²⁺) into the neuron.[3][4] The excessive intracellular Ca²⁺ concentration triggers a series of downstream signaling events, including the activation of the protease calpain.[3][4] Calpain, in turn, can lead to the degradation of synaptic proteins and ultimately contribute to neuronal damage and apoptosis.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments involving S-Sulfo-L-cysteine.

Synthesis of S-Sulfo-L-cysteine

While several methods exist, a common laboratory-scale synthesis involves the reaction of L-cystine with sulfite (B76179).[2][6]

Materials:

-

L-cystine

-

Sodium sulfite

-

Hydrochloric acid (HCl)

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve L-cystine in a minimal amount of dilute HCl.

-

Add a solution of sodium sulfite in distilled water. The molar ratio of sulfite to cystine should be in excess.

-

Adjust the pH of the reaction mixture to be slightly alkaline (pH 8-9) using a suitable base.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the solution with HCl to precipitate the S-Sulfo-L-cysteine.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

In Vitro Neurotoxicity Assay

This protocol outlines a general procedure for assessing the neurotoxic effects of S-Sulfo-L-cysteine on primary neuronal cultures using the MTT assay and propidium (B1200493) iodide staining.[7]

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

S-Sulfo-L-cysteine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Propidium Iodide (PI) staining solution

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Microplate reader

-

Fluorescence microscope

Procedure:

-

Cell Plating: Seed primary neurons in 96-well plates at an appropriate density and culture until mature.

-

Treatment: Prepare serial dilutions of S-Sulfo-L-cysteine in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

-

MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

-

Propidium Iodide Staining for Cell Death:

-

Gently wash the cells with PBS.

-

Add PI staining solution to each well and incubate for 5-15 minutes in the dark.

-

Visualize and quantify the number of PI-positive (dead) cells using a fluorescence microscope.

-

Quantitative Data

The following table summarizes key quantitative data for S-Sulfo-L-cysteine, providing a basis for experimental design and data interpretation.

| Parameter | Value | Receptor/System | Source(s) |

| EC₅₀ | 8.2 µM | NMDA Receptor | [3][4] |

| EC₅₀ | 59 µM | AMPA Receptor | [3][4] |

| LD₅₀ (in vitro) | ~200 µM | Primary mouse neuronal cells | [3][4] |

| IC₅₀ (MK-801) | 1 µM | S-Sulfo-L-cysteine-induced neurotoxicity | [4] |

| IC₅₀ (Memantine) | 10 µM | S-Sulfo-L-cysteine-induced neurotoxicity | [4] |

Conclusion